![molecular formula C17H12O3 B5532157 9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5532157.png)
9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
Synthesis Analysis
The synthesis of closely related benzo[f]furo[3,2-c]chromen-4-(5H)-ones has been developed through a green, three-component reaction, showcasing a catalyst-free and solvent-free methodology under microwave irradiation. This process highlights high atom efficiency and eliminates the need for work-up or purification steps, offering a milder and more advanced synthesis route for such compounds (Kumar et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds, such as (10E)-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione-10-oxime, has been elucidated through single-crystal X-ray diffraction, demonstrating dimer formation through classical hydrogen bonds. This structural analysis aids in understanding the spatial arrangement and bonding interactions within such molecules (da Silva et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of related compounds has been explored through reactions with mono- and di-nitrogen nucleophiles, leading to the synthesis of novel derivatives with various substituents. This reactivity profile underscores the versatility of these compounds in forming diverse chemical structures (Ali et al., 2020).
Physical Properties Analysis
Spectral analysis and quantum studies on analogous compounds, like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP), provide valuable data on their physical properties, including infrared absorption and Raman dispersion spectra. These analyses facilitate the identification of functional groups and molecular interactions within the compounds (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The utility of related compounds in constructing novel heterocyclic systems linked to furo[3,2-g]chromene moieties has been demonstrated, showcasing their potential in antimicrobial and anticancer applications. This exemplifies the chemical properties and potential utility of such compounds in various biological contexts (Ibrahim et al., 2022).
properties
IUPAC Name |
9,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-9-10(2)19-15-8-16-14(7-13(9)15)11-5-3-4-6-12(11)17(18)20-16/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIBLSBDEXLQSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C4=CC=CC=C4C(=O)O3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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